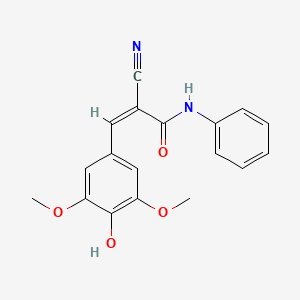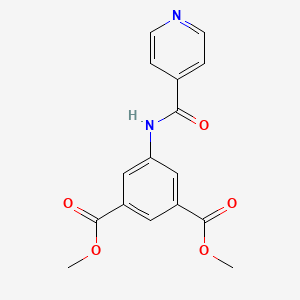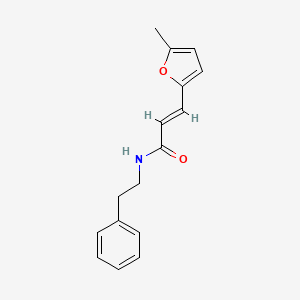![molecular formula C17H16N2O4S B5714835 methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, also known as PACB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PACB has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields. In
Wirkmechanismus
The mechanism of action of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties. This compound has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in lab experiments is its wide range of applications. This compound has been shown to have potential applications in cancer research, inflammation research, and neurodegenerative disease research. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to design experiments that specifically target its effects. Another limitation is that this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more targeted treatments for diseases such as cancer and inflammation. Another direction is to study the safety and efficacy of this compound in humans. This could pave the way for the development of new treatments for diseases such as cancer and neurodegenerative diseases. Finally, future research could focus on synthesizing new compounds based on the structure of this compound, in order to develop compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with phenoxyacetic acid and potassium carbonate to form 2-(phenoxyacetyl)benzoic acid. Next, this compound is reacted with thiosemicarbazide to form 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, this compound is methylated using dimethyl sulfate to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of applications in scientific research. It has been used in studies on cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which could make it a potential treatment for diseases caused by oxidative stress.
Eigenschaften
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16(21)13-9-5-6-10-14(13)18-17(24)19-15(20)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVMJGXQWYAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)



![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)